molecular formula C23H24N4O4 B2858756 N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251572-40-3

N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2858756
CAS No.: 1251572-40-3
M. Wt: 420.469
InChI Key: VZAWPGKLYZNTNE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative characterized by a 2-methoxybenzyl group attached to the amide nitrogen and a pyrazine ring substituted with a morpholine moiety at the 3-position. The compound’s structure combines a benzamide core with heterocyclic and alkoxy substituents, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-29-20-5-3-2-4-18(20)16-26-22(28)17-6-8-19(9-7-17)31-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAWPGKLYZNTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs involve substitutions on the benzyl group, pyrazine ring, or replacement of the morpholine moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide (Target) C23H24N4O4 420.5 2-methoxybenzyl, 3-morpholinylpyrazine High polarity due to morpholine
N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide C23H24N4O4 420.5 3-methoxybenzyl (positional isomer of target) Altered steric/electronic effects
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide C24H23F3N4O2 456.47 Piperidine (replaces morpholine), 4-CF3-benzyl Increased lipophilicity (CF3 group)
N-(3,4-dimethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide C24H26N4O5 450.5* 3,4-dimethoxybenzyl (additional methoxy group) Enhanced electron-donating capacity

*Calculated based on molecular formula.

Key Findings from Structural Comparisons

Positional Isomerism (2- vs. 3-Methoxybenzyl):

  • The substitution of the methoxy group from the 2- to 3-position on the benzyl ring () alters electronic distribution and steric hindrance. The 2-methoxy group in the target compound may facilitate intramolecular hydrogen bonding, whereas the 3-methoxy analog could exhibit different binding kinetics in biological systems .

Morpholine vs. The trifluoromethyl group further increases hydrophobicity, which may improve blood-brain barrier penetration .

Multi-Substituted Benzyl Groups:

  • The 3,4-dimethoxybenzyl analog () introduces an additional methoxy group, amplifying electron-donating effects. This modification could enhance interactions with aromatic residues in enzyme active sites, though it may also increase metabolic liability .

Implications for Drug Design

  • Morpholine’s Role: The morpholine ring in the target compound contributes to solubility and hydrogen-bonding capacity, critical for target engagement. Its replacement with piperidine () or other amines may trade solubility for improved lipophilicity.
  • Benzyl Substituents: Methoxy positioning (2- vs. 3-) and addition of groups like CF3 () or dimethoxy () fine-tune steric and electronic profiles, influencing pharmacokinetics and selectivity.

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